molecular formula C21H21FN2O3S B2422786 N,N-DIETHYL-6-FLUORO-4-(4-METHYLBENZENESULFONYL)QUINOLINE-3-CARBOXAMIDE CAS No. 1111032-61-1

N,N-DIETHYL-6-FLUORO-4-(4-METHYLBENZENESULFONYL)QUINOLINE-3-CARBOXAMIDE

Cat. No.: B2422786
CAS No.: 1111032-61-1
M. Wt: 400.47
InChI Key: IDJBXNOLLGAYRB-UHFFFAOYSA-N
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Description

N,N-DIETHYL-6-FLUORO-4-(4-METHYLBENZENESULFONYL)QUINOLINE-3-CARBOXAMIDE is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry. This compound, characterized by the presence of a fluorine atom at the 6th position and a tosyl group at the 4th position, exhibits unique chemical properties that make it valuable for various scientific research applications.

Scientific Research Applications

N,N-DIETHYL-6-FLUORO-4-(4-METHYLBENZENESULFONYL)QUINOLINE-3-CARBOXAMIDE has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Biological Research: It is used as a probe to study enzyme interactions and cellular pathways.

    Chemical Biology: The compound serves as a building block for the synthesis of more complex molecules with potential therapeutic applications.

    Industrial Applications: It is used in the development of specialty chemicals and materials with unique properties.

Future Directions

While specific future directions for N,N-diethyl-6-fluoro-4-tosylquinoline-3-carboxamide are not mentioned in the search results, the field of quinoline derivatives is a dynamic area of research. There is a continuous effort to synthesize and investigate new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-DIETHYL-6-FLUORO-4-(4-METHYLBENZENESULFONYL)QUINOLINE-3-CARBOXAMIDE typically involves a multi-step process. One common method starts with the preparation of the quinoline core, followed by the introduction of the fluorine atom and the tosyl group. The final step involves the formation of the carboxamide group.

    Quinoline Core Synthesis: The quinoline core can be synthesized using the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Tosylation: The tosyl group can be introduced using tosyl chloride in the presence of a base like pyridine.

    Carboxamide Formation: The final step involves the reaction of the intermediate with diethylamine to form the carboxamide group.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions: N,N-DIETHYL-6-FLUORO-4-(4-METHYLBENZENESULFONYL)QUINOLINE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain reduced quinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine and tosyl positions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups.

Mechanism of Action

The mechanism of action of N,N-DIETHYL-6-FLUORO-4-(4-METHYLBENZENESULFONYL)QUINOLINE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to interact with biological targets, while the tosyl group increases its lipophilicity, facilitating cell membrane penetration. The compound can inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects.

Comparison with Similar Compounds

    N,N-diethyl-6-fluoroquinoline-3-carboxamide: Lacks the tosyl group, resulting in different biological activity.

    N,N-diethyl-4-tosylquinoline-3-carboxamide: Lacks the fluorine atom, affecting its interaction with molecular targets.

    N,N-diethyl-6-fluoro-4-methylquinoline-3-carboxamide: The methyl group replaces the tosyl group, altering its chemical properties.

Uniqueness: N,N-DIETHYL-6-FLUORO-4-(4-METHYLBENZENESULFONYL)QUINOLINE-3-CARBOXAMIDE is unique due to the combined presence of the fluorine and tosyl groups, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound for various scientific research applications.

Properties

IUPAC Name

N,N-diethyl-6-fluoro-4-(4-methylphenyl)sulfonylquinoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN2O3S/c1-4-24(5-2)21(25)18-13-23-19-11-8-15(22)12-17(19)20(18)28(26,27)16-9-6-14(3)7-10-16/h6-13H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDJBXNOLLGAYRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CN=C2C=CC(=CC2=C1S(=O)(=O)C3=CC=C(C=C3)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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